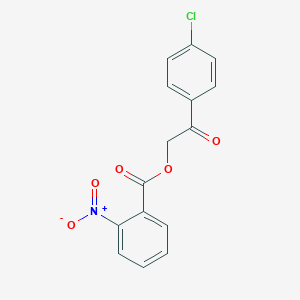![molecular formula C11H13N5O2S B3994346 N-[3-(1H-imidazol-1-yl)propyl]-N'-(1,3-thiazol-2-yl)ethanediamide](/img/structure/B3994346.png)
N-[3-(1H-imidazol-1-yl)propyl]-N'-(1,3-thiazol-2-yl)ethanediamide
Overview
Description
N-[3-(1H-imidazol-1-yl)propyl]-N’-(1,3-thiazol-2-yl)ethanediamide is a compound that features both imidazole and thiazole rings. These heterocyclic structures are known for their significant roles in various biological and chemical processes. Imidazole, a five-membered ring containing two nitrogen atoms, is a core structure in many biologically active molecules. Thiazole, another five-membered ring containing both sulfur and nitrogen atoms, is also prevalent in numerous bioactive compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-N’-(1,3-thiazol-2-yl)ethanediamide typically involves the reaction of an imidazole derivative with a thiazole derivative under specific conditions. . The reaction conditions often require a controlled temperature and pH to ensure the proper formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain precise control over reaction conditions. The use of catalysts and solvents that facilitate the reaction while minimizing by-products is crucial for efficient production. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-imidazol-1-yl)propyl]-N’-(1,3-thiazol-2-yl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The imidazole and thiazole rings can be oxidized under specific conditions, leading to the formation of oxides.
Reduction: Reduction reactions can modify the nitrogen atoms in the rings, potentially altering the compound’s biological activity.
Substitution: Both rings can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents that stabilize the intermediate products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups into the rings, potentially enhancing the compound’s biological activity.
Scientific Research Applications
N-[3-(1H-imidazol-1-yl)propyl]-N’-(1,3-thiazol-2-yl)ethanediamide has a wide range of applications in scientific research:
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the development of new materials and chemical sensors.
Mechanism of Action
The mechanism by which N-[3-(1H-imidazol-1-yl)propyl]-N’-(1,3-thiazol-2-yl)ethanediamide exerts its effects involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzyme activity and protein function. The thiazole ring can interact with nucleic acids, potentially affecting gene expression and cellular processes. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent containing an imidazole ring.
Omeprazole: An antiulcer drug with a substituted imidazole ring.
Thiabendazole: An antihelmintic agent featuring a thiazole ring.
Uniqueness
N-[3-(1H-imidazol-1-yl)propyl]-N’-(1,3-thiazol-2-yl)ethanediamide is unique due to the presence of both imidazole and thiazole rings in its structure. This dual functionality allows it to interact with a broader range of biological targets compared to compounds containing only one of these rings. Its versatility in undergoing various chemical reactions also makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-N'-(1,3-thiazol-2-yl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O2S/c17-9(10(18)15-11-14-4-7-19-11)13-2-1-5-16-6-3-12-8-16/h3-4,6-8H,1-2,5H2,(H,13,17)(H,14,15,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUFVSXFMIQYLEU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=N1)CCCNC(=O)C(=O)NC2=NC=CS2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-N-[4-[4-methyl-5-(2-oxopropylsulfanyl)-1,2,4-triazol-3-yl]phenyl]benzamide](/img/structure/B3994265.png)
![N-(4-methoxybenzyl)-2-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide](/img/structure/B3994275.png)
![9-[3-Bromo-5-ethoxy-4-(prop-2-EN-1-yloxy)phenyl]-1,2,3,4,5,6,7,8,9,10-decahydroacridine-1,8-dione](/img/structure/B3994277.png)
![N,N-diethyl-1-(3-phenyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7-yl)-3-piperidinecarboxamide](/img/structure/B3994279.png)
![2-{[2-(2-furyl)pyrrolidin-1-yl]methyl}nicotinic acid](/img/structure/B3994286.png)
![N-[(8-hydroxy-5-nitroquinolin-7-yl)(phenyl)methyl]pentanamide](/img/structure/B3994298.png)

![1-(4-methoxyphenyl)-N-[3-(morpholin-4-yl)propyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B3994323.png)
![N-[(1-hydroxynaphthalen-2-yl)-(2-methoxyphenyl)methyl]cyclohexanecarboxamide](/img/structure/B3994329.png)


![4,4'-[(5-bromo-2-hydroxyphenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3994365.png)
![5-benzyl-3-(2-hydroxyphenyl)-1-isobutyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B3994370.png)

